molecular formula C17H27NO B7879127 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine

4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine

Cat. No.: B7879127
M. Wt: 261.4 g/mol
InChI Key: WQBUETUKVZJWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iso-propylphenylacetonitrile and 1-iso-propylpiperidine.

    Grignard Reaction: The 4-iso-propylphenylacetonitrile is reacted with a Grignard reagent, such as iso-propylmagnesium bromide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the piperidine ring.

    Hydroxylation: Finally, the compound is hydroxylated using an oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxy group at the 4-position of the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present in the molecule.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), or halogens (Cl2, Br2).

Major Products

    Oxidation: 4-Keto-4-(4-iso-propylphenyl)-1-iso-propylpiperidine.

    Reduction: 4-(4-iso-propylphenyl)-1-iso-propylpiperidine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Piperidine derivatives are known for their activity in the central nervous system, and this compound could be investigated for its potential as a drug candidate for neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the piperidine ring are key functional groups that can interact with enzymes and receptors in biological systems. The compound may act as an inhibitor or modulator of certain pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenylpiperidine: Lacks the iso-propyl groups, making it less sterically hindered.

    4-Hydroxy-4-(4-methylphenyl)-1-methylpiperidine: Features a methyl group instead of an iso-propyl group, affecting its hydrophobicity and binding properties.

    4-Hydroxy-4-(4-tert-butylphenyl)-1-tert-butylpiperidine: Contains larger tert-butyl groups, increasing steric hindrance and potentially altering its biological activity.

Uniqueness

4-Hydroxy-4-(4-iso-propylphenyl)-1-iso-propylpiperidine is unique due to the presence of iso-propyl groups on both the phenyl ring and the piperidine ring. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other piperidine derivatives.

Properties

IUPAC Name

1-propan-2-yl-4-(4-propan-2-ylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-13(2)15-5-7-16(8-6-15)17(19)9-11-18(12-10-17)14(3)4/h5-8,13-14,19H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBUETUKVZJWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.